2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H6Cl2F3NO.
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body .
Mode of Action
It’s known that when the compound was used as an alkylating agent, an unexpected compound, a chromenyl phenoxyacetamide derivative, could be isolated . This suggests that the compound may interact with its targets through alkylation, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been known to have specific adme properties that impact their bioavailability .
Result of Action
Similar compounds have been known to have specific effects at the molecular and cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide. For instance, the compound is soluble in chloroform and methanol, but insoluble in water . This solubility profile can affect how the compound is distributed in the body and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-chloro-6-(trifluoromethyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
2-chloro-6-(trifluoromethyl)aniline+chloroacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial products
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,6-dimethylphenyl)acetamide
- 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2,6-dimethylphenyl)chloroacetamide
Uniqueness
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its chemical stability and biological activity. These functional groups make it distinct from other similar compounds and contribute to its diverse applications .
Properties
IUPAC Name |
2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO/c10-4-7(16)15-8-5(9(12,13)14)2-1-3-6(8)11/h1-3H,4H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAAXQFRCZBSER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)CCl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379255-17-1 |
Source
|
Record name | 2-chloro-N-[2-chloro-6-(trifluoromethyl)phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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